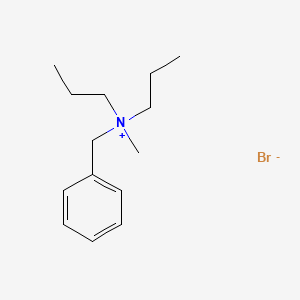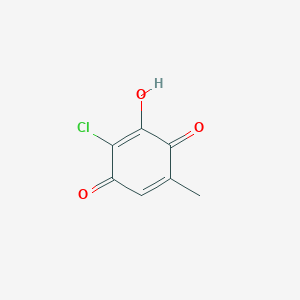
2-Chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of cyclohexadienones This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to a cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the chlorination of 3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield various hydroquinone derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted cyclohexadienones.
Aplicaciones Científicas De Investigación
2-Chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of proteins, nucleic acids, and other biomolecules. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its biological activity, contributing to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
3-Chloro-5,5-dimethylcyclohex-2-enone: Contains a different substitution pattern, leading to variations in its chemical and physical properties.
Uniqueness: 2-Chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclohexadienone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
88207-73-2 |
|---|---|
Fórmula molecular |
C7H5ClO3 |
Peso molecular |
172.56 g/mol |
Nombre IUPAC |
2-chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO3/c1-3-2-4(9)5(8)7(11)6(3)10/h2,11H,1H3 |
Clave InChI |
KCIDZLUQIFKRNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(C1=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
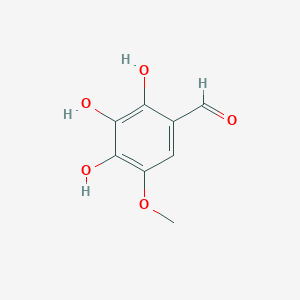

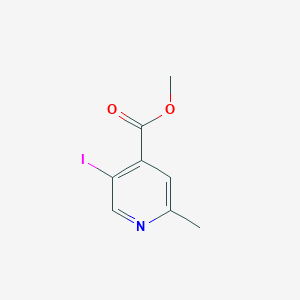
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)
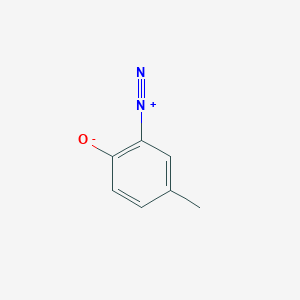
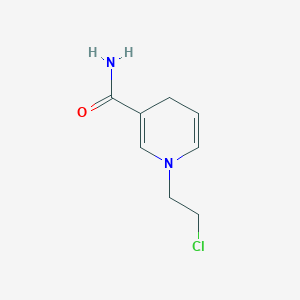
![1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione](/img/structure/B14390082.png)
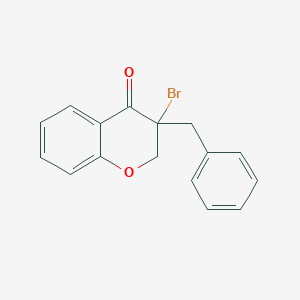
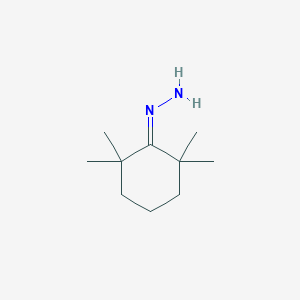
![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)
